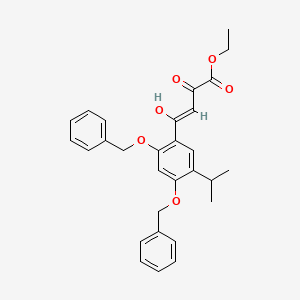
Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate
Vue d'ensemble
Description
The compound is a derivative of benzoic acid, which is a common structure in many organic compounds. It has two benzyloxy groups attached to the benzene ring, an isopropyl group, and an ethyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy . The presence of the benzyloxy and isopropyl groups would likely result in distinct peaks in the NMR spectrum.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzyloxy groups could be cleaved under certain conditions, or the ester group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ester group would likely make it more polar than if it were an alkyl group .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have focused on synthesizing and determining the structure of complex organic molecules, such as ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, through single-crystal X-ray crystallography. Such studies provide foundational knowledge for understanding the molecular architecture and potential reactivity of similar compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).
Biological Activity
Research into the biological activities of related compounds has led to the discovery of novel anti-juvenile hormone agents, such as Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB), which targets larval epidermis. This research highlights the potential for developing new pesticides or biological control agents based on the structure and activity of these compounds (Kuwano, Fujita, Furuta, & Yamada, 2008).
Material Science Applications
Investigations into the thermal properties of novel branched polymers, such as Poly(4-ethyleneoxy benzoate), synthesized from related esters, reveal how branching affects the crystallinity and glass-transition temperatures of these materials. Such research is crucial for developing new polymers with tailored properties for specific applications (Jayakannan & Ramakrishnan, 2000).
Catalysis and Polymerization
Studies on Ziegler-Natta catalysts incorporating ethyl benzoate demonstrate the impact of internal and external donors on the stereochemical outcomes of polymerizations, contributing to the development of polymers with desired properties (Sacchi, Tritto, Shan, Mendichi, & Noristi, 1991).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl (Z)-4-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-4-hydroxy-2-oxobut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O6/c1-4-33-29(32)26(31)16-25(30)24-15-23(20(2)3)27(34-18-21-11-7-5-8-12-21)17-28(24)35-19-22-13-9-6-10-14-22/h5-17,20,30H,4,18-19H2,1-3H3/b25-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDWHULNCUICBG-XYGWBWBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=C(C1=C(C=C(C(=C1)C(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C=C(/C1=C(C=C(C(=C1)C(C)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)\O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647250 | |
| Record name | Ethyl (3Z)-4-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-4-hydroxy-2-oxobut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,4-bis(benzyloxy)-5-isopropylphenyl)-2-hydroxy-4-oxobut-2-enoate | |
CAS RN |
747414-19-3 | |
| Record name | Ethyl (3Z)-4-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-4-hydroxy-2-oxobut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Methylbenzo[d]isoxazol-5-yl)methanamine](/img/structure/B1613606.png)


![4-[3-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B1613612.png)
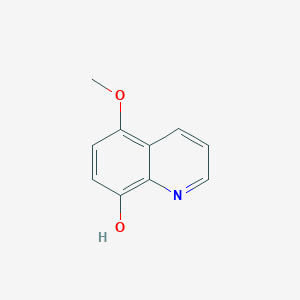
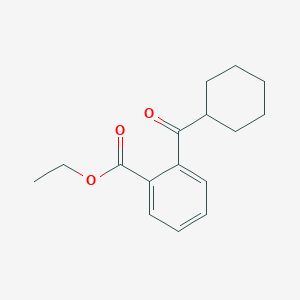
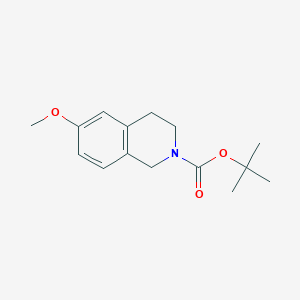
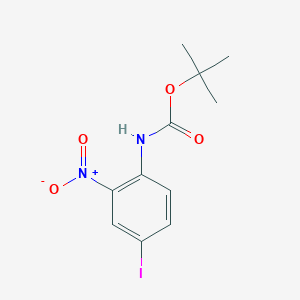

![4-[2-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1613621.png)
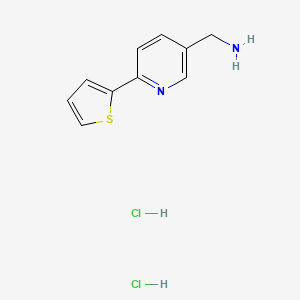
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1613625.png)
![4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1613626.png)
